molecular formula C14H20O2 B12543713 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one CAS No. 143689-90-1

1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one

Katalognummer: B12543713
CAS-Nummer: 143689-90-1
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: SODAWQYBFIAKRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one is a chemical compound with a unique structure that combines elements of both alkyne and lactone functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of 6-pentyloxan-2-one with but-3-yn-2-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(6-Pentyloxan-2-ylidene)but-3-yn-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved .

Eigenschaften

CAS-Nummer

143689-90-1

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

1-(6-pentyloxan-2-ylidene)but-3-yn-2-one

InChI

InChI=1S/C14H20O2/c1-3-5-6-8-13-9-7-10-14(16-13)11-12(15)4-2/h2,11,13H,3,5-10H2,1H3

InChI-Schlüssel

SODAWQYBFIAKRW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCCC(=CC(=O)C#C)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.